
3-(Aminomethyl)pyridine
Overview
Description
Picolamine: is an organic compound with the molecular formula C6H8N2 . . This compound is a derivative of pyridine, where an aminomethyl group is attached to the third position of the pyridine ring. Picolamine is a colorless liquid with a characteristic odor and is soluble in water and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3-cyanopyridine: One common method for synthesizing picolamine involves the hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst.
Reductive Amination: Another method involves the reductive amination of pyridine-3-carboxaldehyde with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of picolamine typically involves the hydrogenation of 3-cyanopyridine using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Picolamine can undergo oxidation reactions to form corresponding pyridine carboxylic acids.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Picolamine can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Reduced derivatives of picolamine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for the preparation of 3-(Aminomethyl)pyridine:
- One-Pot Reaction : A notable method involves the reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage, yielding this compound efficiently .
- Chalcone Derivatives : Recent studies have synthesized chalcone derivatives incorporating this compound, exploring their anticancer properties .
Biological Activities
The biological activities of this compound are extensive, with research highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Potential
Studies have demonstrated that compounds derived from this compound can induce apoptosis in cancer cells. For instance, certain chalcone derivatives showed promising antimitotic activity against lung (A549) and breast (MCF-7) cancer cell lines, outperforming standard chemotherapeutics like fluorouracil .
Case Study 1: Anticancer Activity of Chalcone Derivatives
A series of chalcone derivatives based on this compound were synthesized and screened for anticancer activity. The study found that compounds containing coumarin moieties exhibited poor activity against cancer cell lines. In contrast, derivatives with better structural modifications showed significant antitumor effects, indicating the importance of molecular design in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Research has focused on the role of this compound as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on lysyl oxidase-like enzymes involved in fibrotic diseases. The inhibition could potentially lead to therapeutic strategies for conditions characterized by excessive extracellular matrix deposition.
Mechanism of Action
Picolamine acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, picolamine increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood glucose control . The molecular targets of picolamine include the active site of the DPP-4 enzyme, where it binds and inhibits its activity .
Comparison with Similar Compounds
2-Picolylamine: An isomer of picolamine with the aminomethyl group attached to the second position of the pyridine ring.
Dipicolylamine: A compound with two picolyl groups attached to a central amine, commonly used as a tridentate ligand in coordination chemistry.
Uniqueness of Picolamine: Picolamine is unique due to its specific structure, which allows it to act as a selective inhibitor of DPP-4. This property makes it a valuable compound for research in the field of diabetes treatment .
Biological Activity
3-(Aminomethyl)pyridine (AMP) is a pyridine derivative characterized by the presence of an amino group attached to a methylene bridge at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings on the biological activity of AMP, supported by case studies and data tables.
Antibacterial Activity
AMP has been evaluated for its antibacterial properties. A study synthesized various derivatives of pyridine compounds, including AMP, and assessed their in vitro antibacterial activity against several bacterial strains. The results indicated that some derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/ml .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µg/ml) |
---|---|---|
AMP | S. aureus | 32 |
AMP | S. pneumoniae | 64 |
Derivative 1 | E. faecalis | 128 |
Derivative 2 | B. subtilis | 256 |
Anticancer Activity
Recent research has explored the potential of AMP as a precursor for novel anticancer agents. Compounds derived from AMP have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models. A study highlighted that pyridine derivatives act on various molecular targets, including EGFR and HER-2 kinases, which are critical in cancer progression .
Case Study: Anticancer Activity Evaluation
A series of AMP derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results demonstrated that certain modifications to the AMP structure significantly enhanced its potency against cancer cells, with IC50 values dropping below 10 µM for some derivatives.
Enzyme Inhibition
AMP has been identified as a potential inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Studies indicate that AMP can effectively inhibit different isoforms of CA, suggesting its role as a therapeutic agent .
Table 2: Enzyme Inhibition Potency of this compound
Isoform | Inhibition Type | IC50 (µM) |
---|---|---|
CA I | Competitive | 5 |
CA II | Non-competitive | 12 |
Mechanistic Insights
The biological activity of AMP can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic structure. The amino group enhances solubility and facilitates binding to target sites.
Binding Studies
Molecular docking studies have elucidated the binding modes of AMP derivatives with target proteins. For instance, one study indicated that hydrogen bonds formed between the amino group of AMP and specific residues in the active site of CA isoforms contribute significantly to its inhibitory activity .
Q & A
Q. Basic: How can researchers confirm the identity and purity of 3-(Aminomethyl)pyridine in laboratory settings?
Methodological Answer:
The identity and purity of this compound (C₆H₈N₂) are typically confirmed using a combination of analytical techniques:
- Gas Chromatography (GC): Retention indices under standardized temperature programs (e.g., HP-5 columns) can validate purity .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify structural integrity, with characteristic peaks for the pyridine ring (δ 8.3–8.5 ppm for aromatic protons) and aminomethyl group (δ 3.8–4.0 ppm) .
- Melting Point Analysis: A sharp melting point near -21°C confirms consistency with literature values .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 108.14 (M⁺) align with the compound’s molecular weight .
Table 1: Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₈N₂ | |
Molecular Weight | 108.14 g/mol | |
Melting Point | -21°C | |
Boiling Point | 73–74°C (1 mmHg) | |
Solubility in Water | Highly soluble |
Q. Basic: What are the recommended safety protocols for handling this compound during synthesis?
Methodological Answer:
Safety protocols are critical due to the compound’s acute toxicity and irritancy:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of vapors or dust .
- Storage: Keep in a cool, dry, ventilated area away from oxidizers and acids to prevent hazardous reactions .
- First Aid:
Q. Advanced: What methodological approaches are employed in the synthesis of this compound derivatives for catalytic applications?
Methodological Answer:
Derivatization strategies focus on functionalizing the aminomethyl group or pyridine ring:
- Biocatalytic Routes: Enzyme cascades (e.g., transaminases) enable selective amination of pyridine precursors under mild conditions, reducing byproduct formation .
- Chemical Synthesis:
Example Protocol (Biocatalysis):
Substrate Preparation: 3-Pyridinecarboxaldehyde in aqueous buffer.
Enzyme Addition: Introduce transaminase (e.g., from E. coli) and amine donor (e.g., L-alanine).
Reaction Monitoring: Track conversion via HPLC until >90% yield is achieved .
Q. Advanced: How do structural variations in this compound-based coordination polymers influence their catalytic properties?
Methodological Answer:
The ligand’s flexibility and donor sites dictate polymer topology and reactivity:
- Bridging Modes: this compound can act as a µ₂-ligand, linking metal centers (e.g., Mn²⁺ or Co²⁺) via pyridine-N and amine-N atoms, forming 2D layers or 3D frameworks .
- Catalytic Performance:
Table 2: Comparison of Coordination Polymers
Metal Center | Structure Type | Catalytic Application | Reference |
---|---|---|---|
Mn²⁺ | 2D Layer | Peroxidative oxidation | |
Co²⁺ | 3D Framework | Magneto-catalysis |
Q. Data Contradiction: How to resolve discrepancies in reported physical properties of this compound across different studies?
Methodological Answer:
Discrepancies (e.g., melting point variations) arise from impurities or analytical conditions. Resolution strategies include:
- Cross-Validation: Compare data from multiple techniques (e.g., DSC for melting point, GC-MS for purity) .
- Standardized Protocols: Replicate experiments under controlled conditions (e.g., 1 mmHg for boiling point measurements) .
- Literature Review: Prioritize peer-reviewed sources (e.g., NIST data ) over commercial databases.
Example: Early studies reporting a melting point of 64.5°C for 3-Aminopyridine (a related compound) were later attributed to impurities; pure samples confirm -21°C for this compound .
Properties
IUPAC Name |
pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUGSFASVGDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044424 | |
Record name | 3-(Aminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-52-0 | |
Record name | 3-Pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(Aminomethyl)pyridine | |
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Record name | 3-Pyridinemethanamine | |
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Record name | 3-(Aminomethyl)pyridine | |
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Record name | Picolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |
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Record name | PICOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |
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Retrosynthesis Analysis
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